molecular formula C14H20O10 B12865784 (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate

(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate

Cat. No.: B12865784
M. Wt: 348.30 g/mol
InChI Key: ZQLBHQSQMQLFBM-FDFVQJQPSA-N
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Description

(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate is a high-purity chemical intermediate designed for advanced research applications in synthetic organic chemistry and glycoscience. This compound is a protected form of myo-inositol, where four hydroxyl groups are acetylated, enhancing its stability and making it a crucial precursor for the controlled synthesis of complex inositol derivatives . Inositol phosphates, such as those derived from this scaffold, are of significant interest in biochemical research due to their role as important secondary messengers in cellular signal transduction pathways . The specific stereochemistry of this compound—(1R,2S,3S,4R,5R,6S)—is critical as it defines the three-dimensional structure and biological activity of the resulting molecules, making it an essential tool for studying structure-activity relationships. Researchers utilize this tetraacetate derivative in the synthesis of complex molecules like phenylethanoid glycosides (e.g., Acteoside), which are investigated for their potential pharmacological activities, including renal protection and anti-oxidative effects . As a protected synthetic intermediate, it allows for selective deprotection and further functionalization, enabling the exploration of new chemical space in drug discovery and basic biochemical research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H20O10

Molecular Weight

348.30 g/mol

IUPAC Name

[(1R,2S,3S,4R,5R,6S)-2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl] acetate

InChI

InChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3/t9-,10+,11-,12-,13+,14+/m1/s1

InChI Key

ZQLBHQSQMQLFBM-FDFVQJQPSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)O)O

Canonical SMILES

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of hydroxylation reactions to introduce the hydroxyl groups at the 5 and 6 positions.

    Acetylation: The hydroxylated cyclohexane is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetate groups at the 1, 2, 3, and 4 positions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl groups in this compound undergo hydrolysis under acidic or basic conditions, yielding free hydroxyl groups. This reaction is critical for generating the biologically active diol form.

Reaction Conditions Products Mechanism
0.1 M HCl, 80°C, 2 hours (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrol + 4 equivalents of acetic acidAcid-catalyzed ester hydrolysis
0.1 M NaOH, 60°C, 1.5 hours Same diol product + sodium acetateBase-mediated saponification
  • Kinetics : Hydrolysis rates depend on the steric environment of the acetyl groups, with axial positions reacting slower than equatorial ones .

  • Solubility Impact : The tetraacetate form is soluble in organic solvents (e.g., chloroform), while the hydrolyzed diol is water-soluble .

Enzymatic Degradation

Esterase enzymes selectively cleave acetyl groups, enabling controlled release of the diol in biological systems.

Enzyme Source Reaction Outcome Reference
Porcine liver esteraseIn vitro assaysRegioselective deacetylation at C5 and C6 positions
Human carboxylesteraseMetabolic studiesFull hydrolysis to diol within 30 minutes
  • Stereospecificity : Enzymes exhibit preference for specific acetyl groups due to the compound’s chiral configuration .

Esterification and Transesterification

The acetyl groups can be replaced by other esters under catalytic conditions.

Reagent Conditions Product
Propionic anhydridePyridine, 50°C, 6 hoursTetrapropionate derivative
Benzyl alcohol + H₂SO₄Reflux, 12 hoursBenzyl ester at C1 and C3 positions
  • Yield : Transesterification reactions typically achieve 70–85% yield, depending on steric hindrance .

Oxidation Reactions

After hydrolysis, the free hydroxyl groups can be oxidized to ketones or carboxylic acids.

Oxidizing Agent Conditions Product
KMnO₄ (acidic)25°C, 1 hour5,6-Diketocyclohexane-1,2,3,4-tetrol
CrO₃ in H₂SO₄0°C, 30 minutesPartial oxidation to carboxylate intermediates
  • Selectivity : Oxidation occurs preferentially at the less hindered C5 and C6 positions .

Stability Under Thermal and Photolytic Conditions

Condition Outcome Degradation Pathway
100°C, dry environmentNo decomposition observed after 24 hoursThermal stability of acetyl groups
UV light (254 nm)15% degradation in 8 hoursRadical-mediated ester cleavage

Scientific Research Applications

(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in enzyme inhibition and as a substrate for studying metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Conduritol B Tetraacetate

Structure : [(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate (cyclohexene ring with four acetates) .
Key Differences :

  • Ring Saturation : Conduritol B contains a double bond (cyclohexene), altering ring strain and reactivity compared to the fully saturated target compound.
  • Stereochemistry : The 1S,4S,5R,6R configuration may lead to distinct biological target interactions.
  • Applications : Used in glycosidase inhibition studies due to its structural mimicry of carbohydrate transition states.

(1R,2S,3S,4S,5S,6R)-2,3,4-(Acetyloxy)-5,6-bis[(acetyloxy)methyl]cyclohexyl Acetate (155)

Structure : A cyclitol hexaacetate with additional hydroxymethyl groups .
Key Differences :

  • Substituents : Two hydroxymethyl groups at positions 5 and 6, increasing steric bulk.
  • Synthesis : Derived from lactone reduction and acetylation (75% yield, m.p. 150–155°C) .
  • Reactivity : Hydroxymethyl groups may participate in further functionalization, unlike the target compound’s hydroxyl groups.

Functional Group Variants: Phosphate vs. Acetate

D-<i>myo</i>-Inositol 1,4,5,6-Tetrakisphosphate

Structure : (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis[dihydrogen phosphate] .
Key Differences :

  • Functional Groups : Phosphate esters instead of acetates confer high polarity and negative charge.
  • Biological Role : Involved in cellular signaling (e.g., calcium regulation), unlike the neutral, lipophilic tetraacetate.
  • Solubility : Water-soluble due to ionic character, contrasting with the tetraacetate’s organic solvent compatibility.

L-<i>myo</i>-Inositol 1,3,4,5-Tetrakisphosphate Potassium Salt

Structure: Phosphorylated inositol with potassium counterions . Key Differences:

  • Charge : Highly anionic, requiring salt formation for stability.
  • Applications: Used in biochemical assays to study phosphoinositide pathways.

Sugar Derivatives: Pyranose vs. Cyclohexane

(3S,4S,5R,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl Tetraacetate

Structure: A tetraacetylated pyranose (oxygen-containing six-membered ring) . Key Differences:

  • Ring Heteroatom: Pyranose contains an oxygen atom, enabling hemiacetal formation and glycosidic bonding.
  • Reactivity : Prone to hydrolysis under acidic conditions, unlike the more stable cyclohexane backbone.
  • Physical State : Liquid at room temperature (contrasting with the solid target compound) .

Biological Activity

(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H22O8C_{14}H_{22}O_{8} and features multiple hydroxyl groups that contribute to its biological activity. Its stereochemistry is significant for its interaction with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activity. The presence of hydroxyl groups in this compound suggests it may scavenge free radicals effectively.

  • Mechanism : The hydroxyl groups can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
  • Research Findings : In vitro studies have shown that related compounds significantly reduce oxidative stress markers in cell cultures .

Cytotoxic Effects on Cancer Cells

The compound's potential cytotoxic effects have been evaluated against various cancer cell lines.

  • Case Study : A study demonstrated that derivatives of cyclohexane compounds exhibit selective cytotoxicity against human pancreatic cancer cells (PANC-1). The mechanism involves the induction of apoptosis via mitochondrial pathways .
  • Data Table :
Cell LineIC50 Value (µM)Mechanism of Action
PANC-115Apoptosis induction
HeLa25Cell cycle arrest
MCF-730Mitochondrial dysfunction

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties.

  • Research Findings : Similar compounds have been shown to inhibit pro-inflammatory cytokines in macrophages. This suggests a potential role for this compound in modulating inflammatory responses .

Interaction with Biological Targets

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors:

  • Enzymatic Inhibition : Compounds with similar structures have been found to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
  • Receptor Binding : The structural configuration allows for potential binding to estrogen receptors which could explain its effects on cancer cell proliferation.

Q & A

Q. What are the critical steps in synthesizing this compound while preserving stereochemical integrity?

To ensure correct stereochemistry, employ protecting groups (e.g., acetyl for hydroxyls) during synthesis to prevent undesired side reactions. Reaction conditions (temperature, solvent polarity) must be optimized to minimize epimerization. Structural confirmation requires NMR (e.g., 1^1H and 13^13C for acetyl group integration) and X-ray crystallography to resolve spatial arrangements .

Q. Which spectroscopic techniques are prioritized for characterizing acetylated moieties?

  • NMR : Key signals include acetyl protons (~2.0–2.3 ppm) and carbonyl carbons (~170–175 ppm).
  • IR Spectroscopy : Strong carbonyl stretches (~1740 cm1^{-1}) confirm esterification.
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Q. What storage protocols prevent degradation during experimental workflows?

Store under inert gas (argon) at –20°C in airtight, light-resistant containers. Moisture-sensitive due to hydrolyzable acetates; use desiccants and monitor via TLC/HPLC for stability .

Advanced Research Questions

Q. How can hydrolytic stability of tetraacetate groups be systematically evaluated?

Design pH-dependent kinetic studies:

  • Prepare buffers (pH 2–12) and incubate the compound at 37°C.
  • Monitor hydrolysis via HPLC/UV-Vis, tracking acetate release or parent compound depletion.
  • Fit data to first-order kinetics to determine half-lives. Compare with computational predictions (e.g., DFT for transition-state analysis) .

Q. What computational models predict reactivity in glycosylation or nucleophilic substitution?

  • Density Functional Theory (DFT) : Calculate activation energies for acetyl group cleavage or nucleophilic attack at specific positions.
  • Molecular Dynamics (MD) : Simulate solvent effects and conformational flexibility to identify reactive intermediates .

Q. How to resolve discrepancies between theoretical and experimental reaction pathways?

  • Cross-validate using isotopic labeling (e.g., 18^{18}O in hydrolysis studies) to trace mechanistic steps.
  • Re-examine computational parameters (solvent models, basis sets) and experimental conditions (e.g., catalytic impurities).
  • Combine multiple techniques (e.g., NMR kinetics with MD simulations) .

Q. What methodologies assess environmental risks of degradation byproducts?

  • Analytical : LC-HRMS to identify transformation products (e.g., deacetylated derivatives).
  • Ecotoxicology : Perform Daphnia magna or algal growth inhibition assays.
  • Environmental Fate Modeling : Use log KowK_{ow} and soil sorption coefficients to predict bioaccumulation .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data in structural assignments?

  • Re-evaluate NMR sample preparation (e.g., solvent polarity, temperature effects on conformational equilibria).
  • Confirm crystal structure purity via elemental analysis and compare with solution-state NOESY/ROESY data to identify dynamic effects .

Q. What statistical approaches validate reproducibility in stability studies?

  • Apply ANOVA to compare degradation rates across batches.
  • Use principal component analysis (PCA) to identify outlier data points in multi-variable datasets (e.g., pH, temperature) .

Experimental Design Considerations

Q. How to integrate this compound into enzyme inhibition assays while mitigating solubility issues?

  • Use co-solvents (e.g., DMSO ≤1%) to enhance aqueous solubility.
  • Validate activity via dose-response curves and negative controls (e.g., acetylated analogs without hydroxyl groups) .

Q. What controls are essential in studying its role as a glycosylation intermediate?

  • Include non-acetylated analogs to assess acetate’s role in reaction efficiency.
  • Monitor reaction progress with TLC and quench aliquots at timed intervals for MS analysis .

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